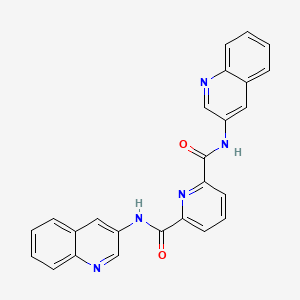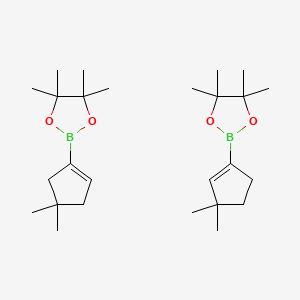
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are organoboron compounds. These compounds are characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a cyclopentene ring with dimethyl substituents. They are used in various chemical reactions, particularly in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of cyclopentene derivatives with boronic acid or boronate esters. The reaction conditions often include the use of a catalyst, such as palladium or platinum, and may require an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compounds are then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom back to its original state or to other boron-containing species.
Substitution: The compounds can participate in substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron-containing species with lower oxidation states.
Substitution: Compounds with new functional groups replacing the boron atom.
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Employed in the synthesis of biologically active molecules and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of these compounds involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,3-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(4,4-Dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
These compounds are unique due to the presence of the dioxaborolane ring and the specific arrangement of the cyclopentene and dimethyl groups. This structure imparts unique reactivity and stability, making them valuable in various chemical processes.
Eigenschaften
Molekularformel |
C26H46B2O4 |
|---|---|
Molekulargewicht |
444.3 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;2-(4,4-dimethylcyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C13H23BO2/c2*1-11(2)8-7-10(9-11)14-15-12(3,4)13(5,6)16-14/h9H,7-8H2,1-6H3;7H,8-9H2,1-6H3 |
InChI-Schlüssel |
VARZZUBSTAKLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)(C)C.B1(OC(C(O1)(C)C)(C)C)C2=CCC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



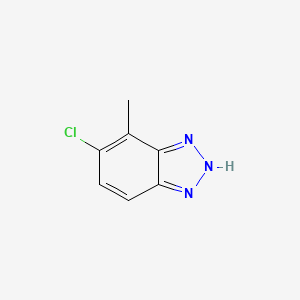
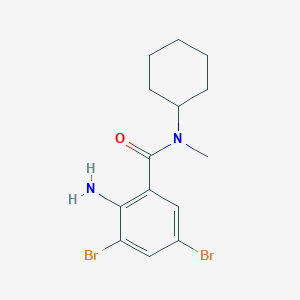
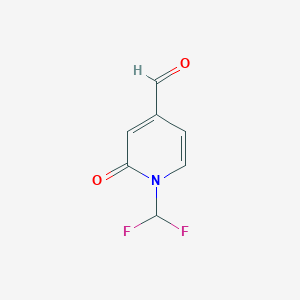

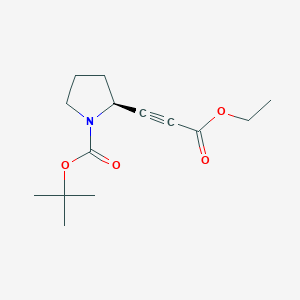
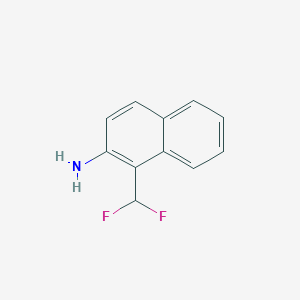
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)

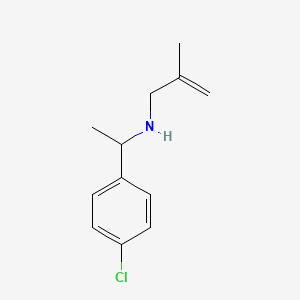
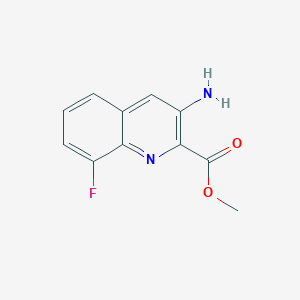
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
